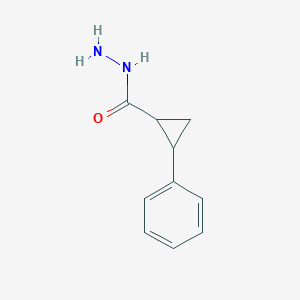![molecular formula C13H13NO2S B1364087 2-[(4-甲基-2-喹啉基)硫代]丙酸 CAS No. 462068-47-9](/img/structure/B1364087.png)
2-[(4-甲基-2-喹啉基)硫代]丙酸
描述
2-[(4-Methyl-2-quinolinyl)thio]propanoic acid is a chemical compound with the CAS Number 462068-47-9 . It has a linear formula of C13 H13 N O2 S . This compound is solid in physical form and has diverse applications in scientific research. It offers immense potential in drug development, catalysis, and materials science due to its unique properties.
Molecular Structure Analysis
The molecular structure of 2-[(4-Methyl-2-quinolinyl)thio]propanoic acid can be represented by the Inchi Code: 1S/C13H13NO2S/c1-8-7-12(17-9(2)13(15)16)14-11-6-4-3-5-10(8)11/h3-7,9H,1-2H3,(H,15,16) . The molecular weight of this compound is 247.32 .Physical And Chemical Properties Analysis
2-[(4-Methyl-2-quinolinyl)thio]propanoic acid is a solid at room temperature . It has a molecular weight of 247.32 and a linear formula of C13 H13 N O2 S .科学研究应用
合成和抗白三烯潜力
- Jampílek 等人(2004 年)合成了 VUFB 20609 和 VUFB 20584 等衍生物,它们显示出作为抗白三烯药物的潜力。这些物质抑制了花生四烯酸诱导的血小板聚集,表明它们可用于治疗与白三烯相关的疾病 (Jampílek 等人,2004).
抗菌药物开发
- Zubkov 等人(2016 年)的研究发现喹啉-4-酮丙酸是用于抗菌药物开发的有希望的支架。提出了这些化合物的质量控制分析方法,突出了它们在解决微生物耐药性方面的潜力 (Zubkov 等人,2016).
化学合成和生物活性预测
- Ruschak 等人(2016 年)的工作重点是从喹啉-4-酮的 3-烷基羧酸合成新的酰胺。他们探索了多种合成方法,并使用计算机模拟技术预测了它们的生物活性 (Ruschak 等人,2016).
缓蚀
- Saliyan 和 Adhikari(2008、2009 年)的研究证明了喹啉基硫代衍生物作为酸性介质中低碳钢的缓蚀剂的有效性。这些化合物显示出优异的抑制效率,表明它们在工业应用中的潜力 (Saliyan 和 Adhikari,2009); (Saliyan 和 Adhikari,2008).
抗肿瘤活性
- Hazeldine 等人(2005 年)合成了 XK469 中 2-氧代丙酸部分的修饰物,在小鼠中显示出显着的抗肿瘤作用。这项研究有助于癌症治疗的发展 (Hazeldine 等人,2005).
植物克隆中的生根
- Zavhorodnii 等人(2022 年)探索了喹啉基硫代乙酸的衍生物在泡桐克隆中的生根作用。他们的研究表明这些化合物在植物克隆技术中的应用 (Zavhorodnii 等人,2022).
安全和危害
属性
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-7-12(17-9(2)13(15)16)14-11-6-4-3-5-10(8)11/h3-7,9H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYFRXRGRLCMPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387912 | |
| Record name | 2-[(4-Methylquinolin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801834 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(4-Methyl-2-quinolinyl)thio]propanoic acid | |
CAS RN |
462068-47-9 | |
| Record name | Propanoic acid, 2-[(4-methyl-2-quinolinyl)thio]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462068-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Methylquinolin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(6-nitro-1,1-dioxo-2,3-dihydro-1H-1-benzothiophen-3-yl)sulfanyl]acetohydrazide](/img/structure/B1364004.png)





![(4-Fluorophenyl)-[4-(2-methylpropoxy)phenyl]methanone](/img/structure/B1364013.png)

![1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol](/img/structure/B1364024.png)


![1-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1364049.png)

